1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
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Description
1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (TMDP) is a novel small molecule that has been the focus of numerous scientific studies due to its unique properties and potential for various applications. TMDP is a heterocyclic compound and belongs to the class of boron-containing heterocycles known as boron-containing pyrroles. It has a wide range of potential applications and is currently being studied for its use in drug delivery, drug design, and other areas of biomedical research.
Scientific Research Applications
Bioactive Pyrrole-Based Compounds
Pyrrole derivatives, including those with complex substitutions similar to the query compound, are extensively explored in medicinal chemistry for their anticancer, antimicrobial, and antiviral activities. Their applications are supported by the pyrrole ring's role as a pharmacophore unit, underscoring its utility in drug discovery programs for various therapeutic areas. This highlights the pyrrole nucleus's potent pharmaceutical and pharmacological features, which are recognized for the development of new drugs (Li Petri et al., 2020).
Supramolecular Capsules from Calixpyrrole Scaffolds
Research on calixpyrrole and its derivatives, which share structural motifs with the query compound, focuses on their ability to form supramolecular capsules. These capsules have potential applications in molecular recognition and encapsulation, driven by the structural analogy between calix[4]arenes and calix[4]pyrroles. This work showcases the use of pyrrole derivatives in constructing complex molecular architectures with potential applications in nanotechnology and materials science (Ballester, 2011).
Polymer and Material Science Applications
The study of diketopyrrolopyrroles (DPPs) and related compounds, including pyrrole derivatives, underscores their role in the development of dyes, pigments, and materials for electronic devices. These applications benefit from the pyrrole derivatives' optical properties, stability, and fluorescence, making them crucial in the fields of organic electronics and photovoltaics (Grzybowski & Gryko, 2015).
properties
IUPAC Name |
1,2,5-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO2/c1-9-8-11(10(2)15(9)7)14-16-12(3,4)13(5,6)17-14/h8H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIWNNXNKFMYHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=C2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682271 |
Source
|
Record name | 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
CAS RN |
1256359-32-6 |
Source
|
Record name | 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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